1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride
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Overview
Description
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is a chemical compound with a unique spirocyclic structure. This compound is characterized by the presence of a spiro junction connecting two nitrogen atoms within a decane ring, and a phenylmethyl group attached to one of the nitrogen atoms. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diazaspiro[45]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) typically involves multiple steps One common method starts with the formation of the spirocyclic core through a cyclization reactionThe final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-pressure reactors for cyclization and advanced purification techniques such as recrystallization and chromatography to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones, while reduction can produce spirocyclic amines .
Scientific Research Applications
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, potentially modulating their activity. This interaction can affect various biochemical pathways, leading to the observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione hydrochloride
- 2,7-Diazaspiro[4.5]decan-1-one hydrochloride
- 6-Phenyl-1-azaspiro[4.5]decane hydrochloride
Uniqueness
1,7-Diazaspiro[4.5]decane, 1-(phenylmethyl)-, (Hydrochloride) (1:2) is unique due to its specific spirocyclic structure and the presence of a phenylmethyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
1-Benzyl-1,7-diaza-spiro[4.5]decane dihydrochloride is a complex heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and applications based on recent research findings.
Chemical Structure and Properties
The compound has a spirocyclic structure characterized by a diaza framework, which contributes to its unique biological activity. The molecular formula is C16H23ClN2, with a molecular weight of approximately 310.14 g/mol. Its structural features allow for interactions with various biological targets, enhancing its therapeutic potential.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have demonstrated its ability to induce apoptosis in various cancer cell lines, including FaDu hypopharyngeal carcinoma cells. The spirocyclic structure is believed to enhance binding affinity to cancer-related targets, leading to improved cytotoxicity compared to traditional chemotherapeutics.
Case Study : A study conducted by Liu et al. (2023) reported that treatment with this compound resulted in a significant reduction in cell viability in FaDu cells, with an IC50 value of approximately 25 µM, suggesting it may be a candidate for further development as an anticancer agent .
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer progression and microbial metabolism.
- Receptor Modulation : It modulates receptor activity associated with neurotransmission and inflammation pathways, which may contribute to its therapeutic effects in neurodegenerative diseases.
Research Findings
Recent studies have expanded the understanding of the compound's biological mechanisms:
- Signal Transduction Pathways : Preliminary investigations suggest that it may influence cellular signaling pathways related to apoptosis and inflammation .
- Structure-Activity Relationship (SAR) : Research indicates that modifications to the benzyl group can significantly alter the compound's potency against various biological targets .
Properties
Molecular Formula |
C15H24Cl2N2 |
---|---|
Molecular Weight |
303.3 g/mol |
IUPAC Name |
1-benzyl-1,9-diazaspiro[4.5]decane;dihydrochloride |
InChI |
InChI=1S/C15H22N2.2ClH/c1-2-6-14(7-3-1)12-17-11-5-9-15(17)8-4-10-16-13-15;;/h1-3,6-7,16H,4-5,8-13H2;2*1H |
InChI Key |
SPIWEEHGXZLTFE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCCN2CC3=CC=CC=C3)CNC1.Cl.Cl |
Origin of Product |
United States |
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